molecular formula C19H19NO2 B14214272 Ethyl (2-benzyl-1H-indol-3-yl)acetate CAS No. 785815-28-3

Ethyl (2-benzyl-1H-indol-3-yl)acetate

Cat. No.: B14214272
CAS No.: 785815-28-3
M. Wt: 293.4 g/mol
InChI Key: VZSNIGKCPFTJJH-UHFFFAOYSA-N
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Description

Ethyl (2-benzyl-1H-indol-3-yl)acetate is a 2,3-disubstituted indole derivative characterized by a benzyl group at the 2-position and an ethyl acetate moiety at the 3-position of the indole core. Indoles are privileged scaffolds in medicinal chemistry due to their prevalence in natural products and pharmaceuticals, with over 200 derivatives in clinical use or trials . This compound belongs to the class of indole-3-acetic acid esters, which are of interest as prodrugs for anticancer and antitumor applications due to their ability to modulate biological pathways such as cyclooxygenase (COX) inhibition or serotonin receptor interactions .

Properties

CAS No.

785815-28-3

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl 2-(2-benzyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C19H19NO2/c1-2-22-19(21)13-16-15-10-6-7-11-17(15)20-18(16)12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3

InChI Key

VZSNIGKCPFTJJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl (2-benzyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity Reference
Ethyl (2-benzyl-1H-indol-3-yl)acetate 2-benzyl, 3-ethyl acetate 307.36 g/mol† Benzyl, ester Anticancer (hypothesized) N/A‡
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 2-(4-nitrobenzoyl), 3-ethyl acetate 382.35 g/mol Nitrobenzoyl, ester Antitumor, COX-2 inhibition
Ethyl 2-(1H-indol-3-yl)acetate 3-ethyl acetate 203.24 g/mol Ester Intermediate for drug synthesis
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate 5-nitro, 1-ethyl acetate 264.23 g/mol Nitro, ester Laboratory research
Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate 3-cyano, 1-methyl, 2-oxo 258.27 g/mol Cyano, ketone Antiviral (MDV inhibition)

†Calculated based on analogous structures.

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance biological activity but may reduce solubility. The benzyl group balances lipophilicity and metabolic stability .

Synthetic Efficiency : Multi-step cascades (e.g., aza-alkylation/Michael addition) achieve higher complexity but lower yields (~60–70%) compared to single-step esterification (~85–90%) .

Thermodynamic Stability : Ethyl acetate esters are prone to hydrolysis under acidic/basic conditions, necessitating prodrug strategies for targeted delivery .

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